1-(4-Fluorophenyl)-2-(isopropylamino)ethanol
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Overview
Description
1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom on the phenyl ring and an isopropylamino group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is reduced to an alcohol in the presence of a suitable catalyst such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of various alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(isopropylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanol: Similar structure but lacks the isopropylamino group.
1-(4-Fluorophenyl)ethylamine: Similar structure but lacks the hydroxyl group.
4-Fluoroamphetamine: Similar structure but with different functional groups and pharmacological properties.
Uniqueness
1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is unique due to the presence of both the fluorine atom and the isopropylamino group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16FNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 |
InChI Key |
ICFWAKHBPUVWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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